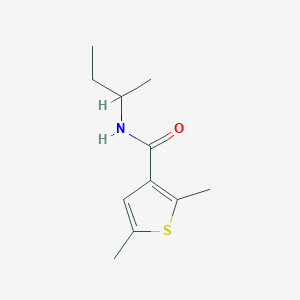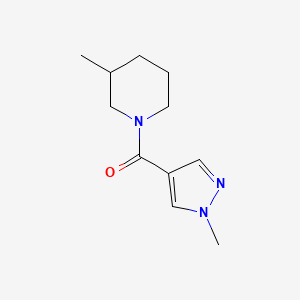
(5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a chemical compound that has shown potential in various scientific research applications. It is a novel compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of (5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is not fully understood. However, it has been hypothesized that the compound acts as a modulator of various neurotransmitter systems in the brain, including dopamine and serotonin. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has various biochemical and physiological effects. The compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects in neurological disorders. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is its high yield in the synthesis process. This makes it an attractive compound for use in lab experiments. However, one of the limitations of the compound is its limited solubility in water, which may affect its potential therapeutic effects.
Direcciones Futuras
There are several future directions for the study of (5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential therapeutic effects in cancer and inflammation. Additionally, further studies are needed to fully understand the compound's mechanism of action and to optimize its solubility in water for better therapeutic efficacy.
Métodos De Síntesis
(5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been synthesized using various methods. One of the most common methods is the reaction of 2,3,4,5-tetrahydro-1-benzazepin-1-amine with 5-methylpyrazine-2-carboxylic acid chloride in the presence of a base. The reaction produces (5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone as a white solid with a high yield.
Aplicaciones Científicas De Investigación
(5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied for its potential in various scientific research applications. One of the most promising applications is its use as a potential drug candidate for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has also shown potential in the treatment of cancer and inflammation.
Propiedades
IUPAC Name |
(5-methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-10-18-14(11-17-12)16(20)19-9-5-4-7-13-6-2-3-8-15(13)19/h2-3,6,8,10-11H,4-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCNHVAWGAUIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)


![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)


![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)
![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)

![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)
